![molecular formula C14H12O B12896022 1,8-Dimethyldibenzo[b,d]furan CAS No. 7396-53-4](/img/structure/B12896022.png)
1,8-Dimethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The compound is characterized by the presence of two methyl groups at the 1 and 8 positions of the dibenzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. This method typically requires the use of metal catalysts such as palladium or copper to facilitate the formation of the dibenzofuran core .
Another method involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran structure. This approach also often employs metal catalysts and can be carried out under various reaction conditions, including high temperatures and the presence of strong acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and isolation of the compound to meet specific quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the dibenzofuran structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized dibenzofurans with different substituents at the 1 and 8 positions .
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyldibenzo[b,d]furan has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Dibenzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound has been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1,8-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes such as tyrosine kinases or other molecular targets involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
1,8-Dimethyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
3,9-Dimethyldibenzo[b,d]furan-1,7-diol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and biological activities.
Usnic Acid: A naturally occurring dibenzofuran derivative with significant antimicrobial and anticancer properties.
Eigenschaften
CAS-Nummer |
7396-53-4 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1,8-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI-Schlüssel |
XIZKTHMWPNUZMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC(=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
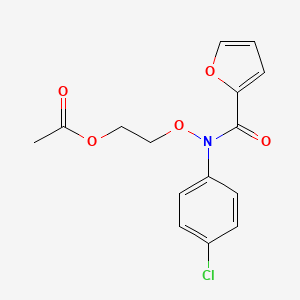
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
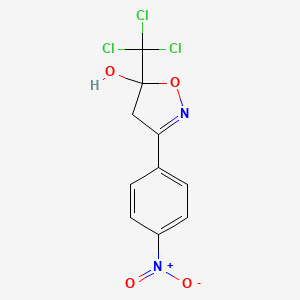
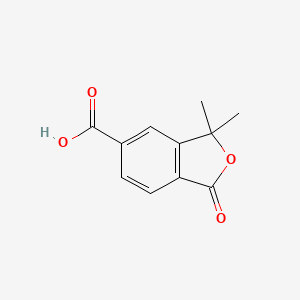
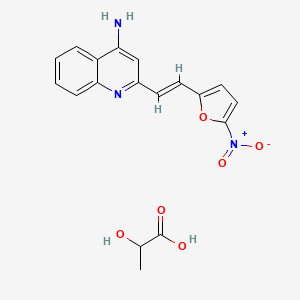
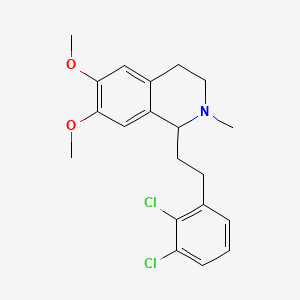
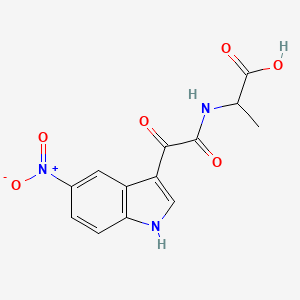
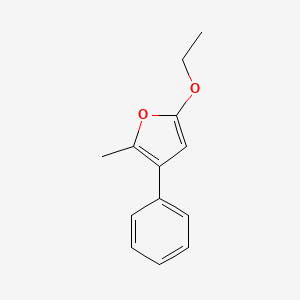
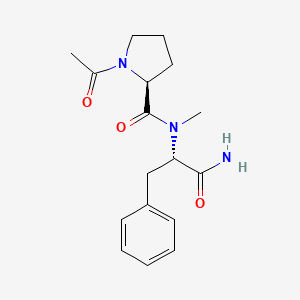

![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)


